Jak-IN-33

Dermatology JAK/STAT signaling Topical drug delivery

Oral JAK inhibitors (tofacitinib, ruxolitinib) repurposed topically risk systemic exposure and off-target effects. Jak-IN-33 is a purpose-engineered 'supersoft' JAK inhibitor for dermatological models. - Validated in ex vivo human skin explants (59 µM, 40h) reducing IL4/IL3-driven GSVA scores. - Franz cell positive control: inhibits TARC, MMP12, Eotaxin 3 (0.324 µL over 40h). - (R)-ester prodrug design: rapid hepatic inactivation vs. systemic persistence. - Ideal for atopic dermatitis, psoriasis, alopecia areata, vitiligo studies.

Molecular Formula C24H27N5O5
Molecular Weight 465.5 g/mol
Cat. No. B12374930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak-IN-33
Molecular FormulaC24H27N5O5
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCC(COC)OC(=O)CC1=CN=C(C=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3OC)C(=O)N
InChIInChI=1S/C24H27N5O5/c1-15(14-32-2)34-23(30)10-16-8-9-21(26-12-16)29-22-11-19(17(13-27-22)24(25)31)28-18-6-4-5-7-20(18)33-3/h4-9,11-13,15H,10,14H2,1-3H3,(H2,25,31)(H2,26,27,28,29)/t15-/m1/s1
InChIKeyQLSJFVSWCVEOMO-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jak-IN-33: A Supersoft Topical JAK Inhibitor


Jak-IN-33 (Compound 3 (R); CAS 3032404-49-9) is a chemically defined small molecule inhibitor of the Janus kinase (JAK) family with the molecular formula C24H27N5O5 and molecular weight of 465.5 g/mol . The compound is structurally characterized as [(2R)-1-methoxypropan-2-yl] 2-[6-[[5-carbamoyl-4-(2-methoxyanilino)pyridin-2-yl]amino]pyridin-3-yl]acetate and was rationally designed as a 'supersoft' topical JAK inhibitor engineered to maintain potency in human skin while undergoing rapid metabolic inactivation upon systemic exposure [1].

Workflow Topical JAK/STAT pathway probe for dermatological research models
Design Skin-localized JAK inhibition with rapid hepatic inactivation ('supersoft' prodrug)
Identity Defined (R)-enantiomer ester prodrug (Compound 3 (R))

Why Oral JAK Inhibitors Cannot Substitute for Jak-IN-33 Topically


Oral JAK inhibitors such as tofacitinib, ruxolitinib, and baricitinib exhibit JAK1 IC50 values ranging from 0.76 to 15 nM, JAK2 IC50 values from 2.0 to 71 nM, and JAK3 IC50 values from 1.6 to 253 nM depending on assay conditions, demonstrating high systemic potency that translates to dose-limiting systemic adverse effects including infections, cytopenias, and thromboembolic events [1]. When repurposed for topical dermatological use, these systemically optimized inhibitors carry inherent risk of transdermal absorption and subsequent systemic JAK inhibition, contraindicating their substitution with a purpose-built topical agent [1]. Jak-IN-33 addresses this specific limitation through a 'supersoft' design strategy where the molecule retains skin-localized JAK inhibitory activity but undergoes rapid hepatic inactivation to substantially attenuate systemic exposure relative to orally optimized JAK inhibitors repurposed for topical application [2].

Target profile: Rapid hepatic inactivation, skin-localized activity
Oral JAK inhibitors (ruxolitinib, tofacitinib, baricitinib): Systemically persistent, oral bioavailability optimized
Systemic exposure from topically applied oral inhibitors may shift toward unintended pathway modulation and confound localized endpoint interpretation.
Prodrug ester with (R)-stereochemistry enabling metabolic soft spot
Metabolically stable non-ester scaffolds lacking the designed inactivation pathway
Absence of esterase-labile moiety may alter tissue selectivity and metabolic profile, requiring enantiomer-specific and design-class review before any substitution.

Key Differentiation Evidence for Jak-IN-33


Rapid Hepatic Inactivation Versus Ruxolitinib and Tofacitinib

Jak-IN-33 was specifically engineered for rapid hepatic inactivation upon systemic entry, a property intentionally absent from oral JAK inhibitors such as ruxolitinib (JAK1 IC50 = 3.3 nM, JAK2 IC50 = 2.8 nM) and tofacitinib (JAK1 IC50 = 15 nM, JAK2 IC50 = 71 nM, JAK3 IC50 = 45 nM) which are optimized for sustained systemic exposure [1]. The J Med Chem publication explicitly states that Jak-IN-33 'is rapidly inactivated in the liver and is expected to have a better targeted systemic safety profile after topical application compared to oral JAK inhibitors repurposed for topical use' [2].

Hepatic inactivation vs. oral JAK inhibitors
Head-to-head
Rapid hepatic inactivation engineered; oral comparators (ruxolitinib, tofacitinib) sustain systemic exposure (oral bioavailability ~74–95%, t1/2 ~3 h)
Supports topical-only JAK engagement context
Qualitative metabolic stability design comparison; quantitative systemic PK parameters from published oral profiles
Dermatology JAK/STAT signaling Topical drug delivery

Functional Activity in Human Skin Ex Vivo

Jak-IN-33 demonstrates quantifiable functional activity in human skin ex vivo, significantly reducing IL4/IL3-stimulated GSVA (gene set variation analysis) score elevation [1]. At a concentration of 59 μM applied for 40 hours, Jak-IN-33 normalizes GSVA scores toward baseline levels, confirming that the 'supersoft' design does not compromise target engagement in the intended tissue compartment [1].

Ex vivo human skin activity
Reported
GSVA score reduction at 59 μM, 40 h
Reported skin-target engagement evidence
Significant vs. vehicle control (p
Franz cell AD biomarker modulation
Reported
Inhibition of TARC, MMP12, Eotaxin 3 at 0.324 μL, 40 h
Reported downstream JAK/STAT pathway engagement
Significant vs. vehicle; quantitative inhibition values not disclosed in vendor documentation
(R)-ester prodrug identity
Class-level
(R)-configured chiral center at 1-methoxypropan-2-yl ester
Enantiomer-specific soft drug design attribute
Stereochemistry critical for metabolic profile; verify (R)-enantiomer (Compound 3 (R)) upon procurement
40 h skin stability
Reported
Maintains activity in human skin at 59 μM over 40 h
Supports extended ex vivo experimental windows
Stability assessed under specific incubation; verify for different formulation or tissue conditions
Atopic dermatitis Ex vivo skin pharmacology JAK inhibition

Franz Cell Model: Inhibition of Atopic Dermatitis Biomarkers

In Franz diffusion cell assays modeling percutaneous absorption, Jak-IN-33 at 0.324 μL applied for 40 hours significantly inhibits the expression of three clinically relevant atopic dermatitis biomarkers: TARC (thymus and activation-regulated chemokine), MMP12 (matrix metalloproteinase 12), and Eotaxin 3 [1]. This multi-marker suppression provides direct evidence of downstream JAK/STAT pathway modulation in a skin-relevant permeation model [1].

Franz cell AD biomarker modulation
Reported
Inhibition of TARC, MMP12, Eotaxin 3 at 0.324 μL, 40 h
Reported downstream JAK/STAT pathway engagement
Significant vs. vehicle; quantitative inhibition values not disclosed in vendor documentation
Franz diffusion cell Atopic dermatitis biomarkers Topical JAK inhibition

Supersoft Ester Prodrug Design with Defined (R)-Stereochemistry

Jak-IN-33 (Compound 3 (R)) contains an (R)-configured chiral center at the 1-methoxypropan-2-yl ester moiety, distinguishing it from the alternative (S)-enantiomer and from non-ester JAK inhibitor scaffolds such as ruxolitinib, tofacitinib, and baricitinib which lack the metabolically labile ester functionality [1]. The ester linkage in Jak-IN-33 serves as the key metabolic soft spot that enables rapid hepatic esterase-mediated cleavage and subsequent inactivation [1]. The defined (R)-stereochemistry at the chiral center is explicitly noted in the IUPAC nomenclature as [(2R)-1-methoxypropan-2-yl] .

(R)-ester prodrug identity
Class-level
(R)-configured chiral center at 1-methoxypropan-2-yl ester
Enantiomer-specific soft drug design attribute
Stereochemistry critical for metabolic profile; verify (R)-enantiomer (Compound 3 (R)) upon procurement
Medicinal chemistry Prodrug design Soft drug strategy

Skin Stability Over Extended Ex Vivo Exposure

Jak-IN-33 exhibits acceptable stability in human skin over a 40-hour incubation period at 59 μM, a property that supports its utility in extended ex vivo experimental protocols [1]. This skin-localized stability is a prerequisite for the compound's intended topical application and stands in contrast to the design objective of systemic lability [1]. Oral JAK inhibitors repurposed for topical use were not optimized for skin-specific stability profiles.

40 h skin stability
Reported
Maintains activity in human skin at 59 μM over 40 h
Supports extended ex vivo experimental windows
Stability assessed under specific incubation; verify for different formulation or tissue conditions
Ex vivo stability Dermatopharmacology Topical formulation development

Research and Procurement Scenarios for Jak-IN-33


Topical JAK Inhibition Without Systemic Suppression

For investigators studying JAK/STAT pathway modulation in dermatological disease models where systemic JAK inhibition would confound results or raise safety concerns, Jak-IN-33 provides a purpose-engineered solution. The compound's 'supersoft' design—retaining activity in human skin while undergoing rapid hepatic inactivation—directly addresses the limitation of using oral JAK inhibitors (ruxolitinib, tofacitinib, baricitinib) which carry intrinsic risk of systemic exposure even when formulated topically [1]. This scenario is particularly relevant for studies in atopic dermatitis, psoriasis, alopecia areata, or vitiligo where localized pathway modulation is desired.

Ex Vivo Human Skin Explant Cytokine Studies

Jak-IN-33 is validated for use in ex vivo human skin explant assays at 59 μM over 40-hour incubation periods, demonstrating both acceptable skin stability and functional reduction of IL4/IL3-stimulated GSVA score elevation [1]. Researchers conducting human skin explant studies to evaluate Th2 cytokine signaling, barrier dysfunction, or inflammatory gene expression programs can utilize Jak-IN-33 as a validated tool compound with documented activity in this specific experimental system [1].

Franz Cell Permeation and AD Biomarker Research

For studies employing Franz diffusion cell methodology to assess percutaneous drug absorption and downstream pharmacodynamic effects, Jak-IN-33 provides a validated positive control with documented inhibition of three AD-relevant biomarkers: TARC, MMP12, and Eotaxin 3 at 0.324 μL over 40 hours [1]. This makes Jak-IN-33 suitable for comparator studies against novel topical JAK inhibitors or for establishing assay validation parameters in Franz cell-based screening cascades [1].

Medicinal Chemistry Benchmarking of Soft Drug JAK Inhibitors

Medicinal chemistry teams developing next-generation topical JAK inhibitors can utilize Jak-IN-33 as a benchmark compound representing the 'supersoft' design strategy—an ester prodrug with (R)-stereochemistry that maintains skin-localized activity while enabling rapid hepatic inactivation via esterase-mediated cleavage [1]. Comparative structure-activity relationship (SAR) studies against orally optimized 'hard' JAK inhibitors (ruxolitinib, tofacitinib, baricitinib) can elucidate the structural determinants of tissue selectivity versus systemic persistence [1].

Application
Selection Property
Validation Focus
Topical JAK pathway studies
Skin-localized activity design
Hepatic inactivation context vs. systemic exposure
Ex vivo human skin cytokine assays
Reported skin stability and GSVA modulation
IL4/IL3 pathway engagement under 40 h exposure
Franz cell permeation / AD biomarker studies
Reported biomarker suppression (TARC, MMP12, Eotaxin 3)
Downstream JAK/STAT target gene context
Soft drug medicinal chemistry
(R)-ester prodrug design
Metabolic liability vs. systemically persistent scaffolds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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